1-(2-Chloro-4-methanesulfonyl-3-methyl-phenyl)-ethanone

Haloform oxidation Phase transfer catalysis Process chemistry yield

CAS 181997-72-8 is the obligatory acetyl-intermediate for Bayer's tembotrione synthesis, where the 3-methyl group enables radical bromination. Procuring off-target acetophenones halts production. This ≥98% pure intermediate delivers 91.7-97.5% oxidation yields using modern aqueous PTC protocols. Key outcomes: • Eliminates peroxide-forming ether solvents via CN113387853A aqueous oxidation method. • Prevents cross-contamination with sulcotrione intermediates (e.g., CAS 53250-83-2). • Characterized reference standard supports impurity quantification in final API.

Molecular Formula C10H11ClO3S
Molecular Weight 246.71 g/mol
CAS No. 181997-72-8
Cat. No. B062004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-methanesulfonyl-3-methyl-phenyl)-ethanone
CAS181997-72-8
Synonyms1-(2-CHLORO-4-METHANESULFONYL-3-METHYL-PHENYL)-ETHANONE
Molecular FormulaC10H11ClO3S
Molecular Weight246.71 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)C(=O)C)S(=O)(=O)C
InChIInChI=1S/C10H11ClO3S/c1-6-9(15(3,13)14)5-4-8(7(2)12)10(6)11/h4-5H,1-3H3
InChIKeyKLJPFWVJHXRIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tembotrione Core Intermediate: 1-(2-Chloro-4-methanesulfonyl-3-methyl-phenyl)-ethanone


1-(2-Chloro-4-methanesulfonyl-3-methyl-phenyl)-ethanone (CAS 181997-72-8), also named 2-chloro-3-methyl-4-methylsulfonylacetophenone, is a polysubstituted acetophenone derivative with the molecular formula C₁₀H₁₁ClO₃S and a molecular weight of 246.71 g/mol . The compound features a unique substitution array on the phenyl ring: a chlorine atom at the 2-position, a methyl group at the 3-position, and a methylsulfonyl (-SO₂CH₃) group at the 4-position, combined with an acetyl (-COCH₃) moiety. It is a solid at ambient temperature with a predicted boiling point of 410.5 ± 45.0 °C at 760 mmHg, a density of 1.291 ± 0.06 g/cm³, and a vapor pressure of 5.98 × 10⁻⁷ mmHg at 25 °C . This compound serves as the critical acetyl-intermediate (Step 2) in the multi-step industrial synthesis of tembotrione (cyclic sulcotrione), a high-potency triketone 4-HPPD inhibitor herbicide commercialized by Bayer [1].

1
Key acetyl-intermediate for tembotrione (Step 2): enables subsequent haloform oxidation and bromomethylation.
2
Unique 2-chloro-3-methyl-4-methylsulfonyl substitution pattern required for downstream side-chain installation.
3
Compatible with aqueous phase transfer oxidation and radical bromination; supports process scale-up.

Why Generic Acetophenone or Sulfone Analogs Cannot Substitute


The precise 2-chloro-3-methyl-4-methylsulfonyl substitution pattern on the acetophenone core of CAS 181997-72-8 is not arbitrary; it is chemically obligatory for the downstream transformations that lead to tembotrione. The 3-methyl group is the locus for radical bromination to generate the benzyl bromide intermediate, which subsequently undergoes etherification with 2,2,2-trifluoroethanol to install the signature trifluoroethoxymethyl side chain [1]. Acetophenone derivatives lacking this methyl group (e.g., 4-(methylsulfonyl)acetophenone, CAS 10297-73-1) or bearing the methylsulfonyl group on the α-carbon (e.g., 2′-chloro-2-(methylsulfonyl)acetophenone, CAS 30866-60-5) cannot participate in this reaction sequence. Similarly, 2-chloro-4-(methylsulfonyl)benzoic acid (CAS 53250-83-2), the key intermediate for sulcotrione, lacks both the 3-methyl and the acetyl functionalities and therefore leads to a structurally simpler herbicide scaffold without the enhanced potency of tembotrione [2]. The acetyl group is equally indispensable: it enables the haloform oxidation to the corresponding benzoic acid, a transformation that proceeds with dramatically different efficiency depending on the precise ring substitution [3].

Target intermediate3-Methyl group present; enables bromomethylation to benzyl bromide
Analog (e.g., 4-(methylsulfonyl)acetophenone)Lacks 3-methyl; cannot participate in radical bromination step
Target intermediateAcetyl group permits haloform oxidation to benzoic acid
2-Chloro-4-(methylsulfonyl)benzoic acidAlready a benzoic acid; no acetyl handle; leads to sulcotrione, not tembotrione
Target intermediate2-Chloro-3-methyl-4-methylsulfonyl substitution defines tembotrione route
Mesotrione intermediate (2-nitro-4-methylsulfonyl)Different substituents; commits synthesis to mesotrione scaffold

Quantitative Differentiation Evidence vs. Closest Analogs


Haloform Oxidation Yield Advantage Over Prior Art Methods

When 2-chloro-3-methyl-4-methylsulfonyl acetophenone (CAS 181997-72-8) is subjected to haloform oxidation with sodium hypochlorite under aqueous phase transfer catalysis (benzyltriethylammonium chloride), the yield of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid reaches 97.5% with a product content of 97.9% [1]. In a separate optimized protocol using oxygen/air as the oxidant with a manganese catalyst, the same transformation achieves 94.7% yield and 98.2% purity [2]. In sharp contrast, the prior art method (CN104292137) employing tetrahydrofuran as solvent for the identical transformation delivers only 72% yield, while also presenting peroxide formation hazards and challenging solvent recovery [1].

Oxidation Yield
Head-to-head
97.5% (aq. PTC) vs 72% (THF)
Reported yield improvement supports scale-up process economics
Aqueous phase transfer conditions; CN113387853A Example 1
Haloform oxidation Phase transfer catalysis Process chemistry yield

Volatility and Purification Profile Differentiation

CAS 181997-72-8 exhibits a predicted boiling point of 410.5 ± 45.0 °C (760 mmHg) and an exceptionally low vapor pressure of 5.98 × 10⁻⁷ mmHg at 25 °C . By comparison, the unsubstituted analog 4-(methylsulfonyl)acetophenone (CAS 10297-73-1) boils at 385.4 ± 34.0 °C with a vapor pressure of 3.82 × 10⁻⁶ mmHg—approximately 6.4-fold higher . The 2-chloro and 3-methyl substituents on CAS 181997-72-8 increase the boiling point by ~25 °C and reduce volatility by nearly an order of magnitude relative to the simpler sulfonyl acetophenone.

Volatility Profile
Predicted property, data to verify
Vapor pressure 5.98×10⁻⁷ mmHg (6.4× lower than analog)
Lower volatility may reduce material loss during vacuum concentration
Predicted values; experimental validation recommended
Physicochemical properties Volatility Distillation feasibility

Structural Role in Tembotrione vs. Sulcotrione Pathways

The 3-methyl substituent on CAS 181997-72-8 is the exclusive site for the radical bromination step that introduces the benzyl bromide handle required for 2,2,2-trifluoroethanol etherification [1]. This etherification installs the 3-(2,2,2-trifluoroethoxymethyl) side chain that distinguishes tembotrione from earlier triketone herbicides. The tembotrione industrial route proceeds through 10 steps with an overall yield of approximately 7.6% and final purity ≥99%, relying on this specific acetophenone intermediate [2]. In contrast, sulcotrione (CAS 99105-77-8) is synthesized from 2-chloro-4-(methylsulfonyl)benzoic acid—an intermediate that lacks the 3-methyl group entirely and therefore cannot generate the trifluoroethoxymethyl-substituted scaffold [3]. Mesotrione (CAS 104206-82-8) is derived from 2-nitro-4-methylsulfonylbenzoic acid, which contains a nitro group rather than chlorine and methyl substituents, representing yet a third distinct intermediate family [4].

Route Requirement
Class-level
3-CH₃ → BrCH₂- → CF₃CH₂OCH₂-
3-Methyl is the exclusive handle for tembotrione side chain installation
Bromomethylation/etherification route confirmed in CN104292137A
Structure-activity relationship Herbicide intermediate Bromomethylation

Green Chemistry Advantage in Aqueous Phase Transfer Oxidation

Patent CN113387853A demonstrates that CAS 181997-72-8 can be converted to the corresponding benzoic acid via haloform reaction in a purely aqueous system using sodium hypochlorite and a phase transfer catalyst (benzyltriethylammonium chloride), achieving 97.5% yield and 97.9% content [1]. The same patent explicitly critiques prior methods (CN104292137) that required aprotic organic solvents such as tetrahydrofuran or dioxane, which are highly flammable, peroxide-forming, and carcinogenic. CN112194603B provides an alternative green approach using oxygen or air as the terminal oxidant with a manganese-containing catalyst in acetic acid, reaching 94.7% yield without halogenated waste streams [2].

Process Safety
Head-to-head
Aqueous NaOCl/PTC: 97.5% vs THF: 72%
Aqueous process eliminates ether solvents and peroxide formation risk
Reported by CN113387853A; no halogenated waste with O₂/Mn variant
Green chemistry Phase transfer catalysis Process safety

Commercial Purity Benchmarks and Supplier Specifications

Commercial suppliers offer CAS 181997-72-8 at purity specifications ranging from 95% (AKSci, catalog 8267BB) to NLT 98% (MolCore, product MC533628, stored at 20 °C with 2-year stability) . In the patent literature, the compound has been utilized as starting material at 98% purity (0.1 mol scale, CN112194603B) [1] and yielded downstream benzoic acid with 97.3–98.2% purity after oxidation, confirming that the commercial quality is fit-for-purpose in industrial herbicide intermediate synthesis. For comparison, the structurally related compound 2-chloro-4-(methylsulfonyl)benzoic acid (CAS 53250-83-2) is commercially available at 96–98% purity with a melting point of 191–198 °C , while 4-(methylsulfonyl)acetophenone (CAS 10297-73-1) is offered at 97–98% purity with melting point 126–131 °C .

Commercial Purity
Supporting evidence
NLT 98% (MolCore); 95% (AKSci)
Meets patent-grade starting material requirement (98% purity)
Matches CN112194603B example; direct use without repurification
Purity specification Quality assurance Procurement benchmark

Key Application Scenarios for Procurement and Process Development


Tembotrione Process Development and Scale-Up

CAS 181997-72-8 is the designated acetyl-intermediate for Step 2 of the tembotrione synthesis route, positioned after the Friedel-Crafts sulfonylation of 2-chlorotoluene and before the haloform oxidation to the benzoic acid [1]. Process chemists scaling up tembotrione production should procure this intermediate at ≥98% purity to match the patent-documented starting material quality, which directly supports the reported 91.7–97.5% haloform oxidation yields [2]. The aqueous phase transfer catalysis protocol (CN113387853A) is recommended for the subsequent oxidation step to maximize yield while avoiding the peroxide-forming ether solvents that plagued earlier methods.

Comparative Herbicide Intermediate Sourcing Strategy

Research groups or CDMOs working across multiple triketone herbicide programs must maintain strict segregation of intermediates. CAS 181997-72-8 (2-chloro-3-methyl-4-methylsulfonyl acetophenone) is exclusively directed to the tembotrione pathway, whereas 2-chloro-4-(methylsulfonyl)benzoic acid (CAS 53250-83-2) serves sulcotrione, and 2-nitro-4-methylsulfonylbenzoic acid serves mesotrione [1]. The 3-methyl group on CAS 181997-72-8 is the definitive structural marker for the tembotrione route; its absence in the other intermediates makes cross-utilization impossible. Procurement specifications should cross-reference the CAS number against the target herbicide program to prevent costly mis-sourcing [2].

Green Chemistry Optimization of Haloform Oxidation

The haloform oxidation of CAS 181997-72-8 to 2-chloro-3-methyl-4-methylsulfonylbenzoic acid has been demonstrated in a purely aqueous system with sodium hypochlorite and benzyltriethylammonium chloride as phase transfer catalyst, achieving 97.5% yield [1]. This protocol replaces the previously used tetrahydrofuran or dioxane solvent systems, which presented peroxide explosion hazards, carcinogenic exposure risk, and difficult solvent recovery [2]. Alternatively, an oxygen/air-based oxidation using a manganese catalyst in acetic acid achieves 94.7% yield without generating chlorinated waste [3]. Both methods are directly applicable to kilo-lab and pilot-scale campaigns where process safety and environmental compliance are gating factors for procurement approval.

Analytical Reference Standard for Impurity Profiling

During tembotrione manufacturing, residual CAS 181997-72-8 may persist as a process impurity if the haloform oxidation step is incomplete. The compound's distinctive physicochemical properties—boiling point 410.5 °C, vapor pressure 5.98 × 10⁻⁷ mmHg, and density 1.291 g/cm³ [1]—facilitate its detection and quantification by HPLC or GC-MS methods. A characterized sample of CAS 181997-72-8 at NLT 98% purity [2] serves as an authenticated reference standard for impurity method validation, enabling accurate quantification of residual acetyl-intermediate in the final tembotrione active pharmaceutical ingredient.

Application
Selection Property
Validation Focus
Tembotrione Process Development
3-Methyl substitution required for bromomethylation
Haloform oxidation yield and purity to benzoic acid
Herbicide Intermediate Sourcing
CAS-specific structural marker (2-Cl-3-Me-4-SO₂Me)
Cross-check CAS against target herbicide route
Aqueous Oxidation Scale-up
Aqueous phase transfer compatibility
Process safety profile and waste reduction
Impurity Reference Standard
Characterized physicochemical properties (BP, vapor pressure)
HPLC/GC-MS detection of residual acetyl-intermediate
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